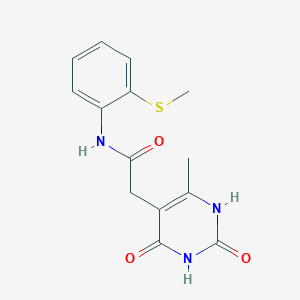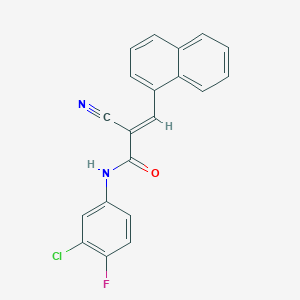
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4,4-bis(phenylthio)-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the molecular formula C20H20N2O3S3 and a molecular weight of 432.57, is a chemical of interest in the field of medicinal chemistry .
Synthesis Analysis
The compound has been synthesized and characterized in a study . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to create a potent and selective GIRK1/2 activator .Molecular Structure Analysis
The molecular structure of this compound is complex, with a tetrahydrothiophene ring bearing two oxygen atoms (forming a sulfone group), a pyrazole ring substituted with two phenylthio groups, and a methyl group.Scientific Research Applications
Carbon Dioxide Fixation
The research conducted by Theuergarten et al. (2012) discusses the use of a bifunctional frustrated Lewis pair for small molecule fixation. This includes the fixation of carbon dioxide, showcasing potential applications in CO₂ capture and environmental management (Theuergarten et al., 2012).
Electrochromic Materials
Zhao et al. (2014) synthesized donor-acceptor polymeric electrochromic materials using thiophene derivatives. These materials exhibited color-changing properties useful in NIR electrochromic devices, indicating applications in smart windows and display technologies (Zhao et al., 2014).
Catalytic Behavior in Transfer Hydrogenation
Carrión et al. (2007) explored ruthenium complexes containing pyrazolyl ligands for their catalytic activity in transfer hydrogenation of ketones. This research suggests potential applications in catalysis and organic synthesis (Carrión et al., 2007).
Structural and Molecular Interactions
Delgado et al. (2020) studied the structural characterization of a pyrazoline compound, highlighting its crystal packing and intermolecular interactions. Such studies are crucial in understanding molecular arrangements for material science applications (Delgado et al., 2020).
Anti-Tumor Agents
Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating thiophene, evaluating their potential as anti-tumor agents. The study reveals the significance of these compounds in medicinal chemistry, particularly in cancer treatment (Gomha et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5-methyl-4,4-bis(phenylsulfanyl)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S3/c1-15-20(26-17-8-4-2-5-9-17,27-18-10-6-3-7-11-18)19(23)22(21-15)16-12-13-28(24,25)14-16/h2-11,16H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJDKLFQCVWTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1(SC2=CC=CC=C2)SC3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide](/img/structure/B2643610.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2643619.png)
![N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2643620.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2643622.png)

![5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2643624.png)

![Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2643626.png)

![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2643628.png)
![(3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2643630.png)
